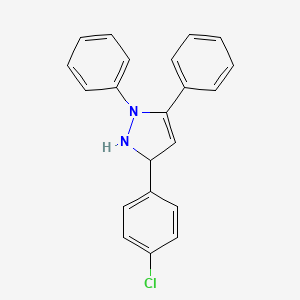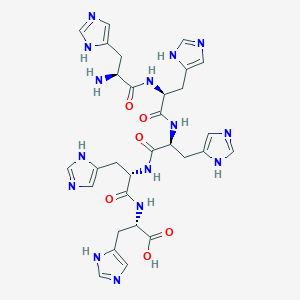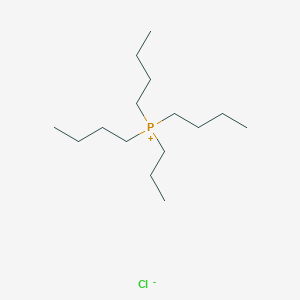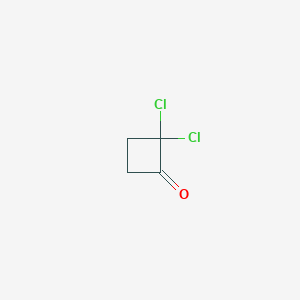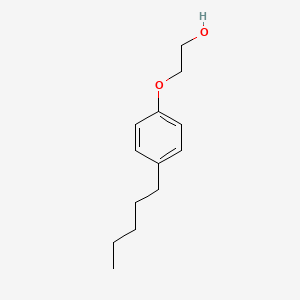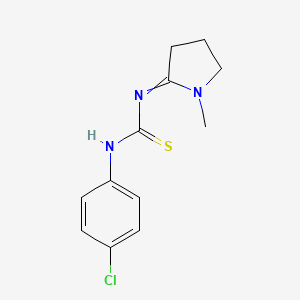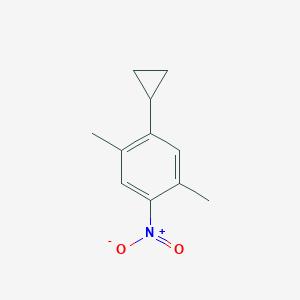
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, two methyl groups, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropyl-2,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 1-Cyclopropyl-2,5-dimethyl-4-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1-Cyclopropyl-2,5-dimethylbenzene can be obtained.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1-nitrobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Dimethyl-4-nitrobenzene: Another similar compound with different positions of the methyl groups.
Uniqueness
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule
Eigenschaften
CAS-Nummer |
64545-69-3 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-cyclopropyl-2,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO2/c1-7-6-11(12(13)14)8(2)5-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
BORCHSMUIRNALD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



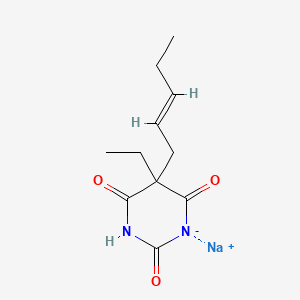
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)


